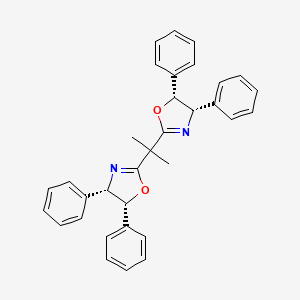

(4S,4'S,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole

CAS No.: 157825-96-2

Cat. No.: VC8030756

Molecular Formula: C33H30N2O2

Molecular Weight: 486.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 157825-96-2 |

|---|---|

| Molecular Formula | C33H30N2O2 |

| Molecular Weight | 486.6 g/mol |

| IUPAC Name | (4S,5R)-2-[2-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C33H30N2O2/c1-33(2,31-34-27(23-15-7-3-8-16-23)29(36-31)25-19-11-5-12-20-25)32-35-28(24-17-9-4-10-18-24)30(37-32)26-21-13-6-14-22-26/h3-22,27-30H,1-2H3/t27-,28-,29+,30+/m0/s1 |

| Standard InChI Key | ZWWGNCSTEMMQOQ-VZNYXHRGSA-N |

| Isomeric SMILES | CC(C)(C1=N[C@H]([C@H](O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=N[C@H]([C@H](O4)C5=CC=CC=C5)C6=CC=CC=C6 |

| SMILES | CC(C)(C1=NC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6 |

| Canonical SMILES | CC(C)(C1=NC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6 |

Introduction

Chemical Identity and Structural Features

Molecular Configuration and Stereochemical Nuances

The ligand’s IUPAC name, (4S,5R)-2-[2-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole, reflects its two oxazoline rings connected by a propane-2,2-diyl bridge. Each oxazoline unit adopts a trans-diphenyl substitution pattern at the 4,5-positions, enforcing a planar chirality that is critical for inducing enantioselectivity . The SMILES notation CC(C)(C1=N[C@H]([C@H](O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=N[C@H]([C@H](O4)C5=CC=CC=C5)C6=CC=CC=C6 confirms the stereodescriptors (4S,4'S,5R,5'R), which are preserved across synthetic batches .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₃H₃₀N₂O₂ | |

| Molecular Weight | 486.6 g/mol | |

| CAS Number | 157825-96-2 | |

| Optical Purity | ≥99% ee | |

| Commercial Availability | Sigma-Aldrich, Strem Chemicals |

The ligand’s high enantiomeric excess (≥99% ee) ensures reproducible catalytic outcomes, while its solubility in dichloromethane and toluene facilitates homogeneous reaction conditions .

Synthetic Routes and Coordination Chemistry

Synthesis of the Bis(oxazoline) Ligand

The ligand is synthesized via a multi-step sequence starting from (1R,2S)-diphenyl-1,2-ethanediamine. Condensation with methylideneacetone forms the oxazoline rings, followed by diastereomeric resolution to isolate the [4S,4'S,5R,5'R] isomer . X-ray crystallography confirms the propeller-like arrangement of the phenyl groups, which minimizes steric hindrance while maximizing π-π interactions with metal centers .

Metal Complexation and Stereochemical Models

Upon coordination to transition metals (e.g., Cu(II), Fe(III)), the ligand adopts a square-planar or octahedral geometry, depending on the metal’s oxidation state. For example, in Cu(OTf)₂ complexes, the nitrogen atoms of the oxazolines bind to the metal, while the phenyl groups create a chiral pocket that directs substrate approach . This "chiral wall" effect is instrumental in achieving high enantioselectivity, as demonstrated in asymmetric cycloadditions (up to 98% ee) .

Applications in Enantioselective Catalysis

Asymmetric 1,3-Dipolar Cycloadditions

The ligand’s Cu(II) complexes catalyze exo-selective cycloadditions between nitrones and acrylates. For instance, the reaction of N-benzylnitrone with methyl acrylate yields cycloadducts with 94% ee and >20:1 exo:endo selectivity . The stereochemical outcome is attributed to the ligand’s ability to preorganize the nitrone’s dipole in a s-cis conformation, minimizing torsional strain during transition state formation .

Iron-Catalyzed Aminofluorination of Alkenes

In collaboration with XtalFluor-E, the ligand enables the aminofluorination of styrenes to form β-fluoro carbamates. Using Fe(ClO₄)₃ as the precatalyst, the reaction proceeds via a radical-polar crossover mechanism, achieving 89% yield and 91% ee . The ligand’s rigid backbone suppresses radical recombination pathways, favoring stereocontrolled fluorine transfer .

Table 1: Key Catalytic Reactions Mediated by (4S,4'S,5R,5'R)-Bis(oxazoline) Complexes

Mechanistic Insights

Density functional theory (DFT) studies reveal that the ligand’s phenyl groups engage in non-covalent interactions (NCIs) with substrates, lowering activation barriers by 3–5 kcal/mol compared to non-chiral analogues . In Cu-catalyzed cycloadditions, these NCIs stabilize a boat-like transition state, aligning the nitrone’s dipole for optimal stereochemical induction .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume